molecular formula C15H16N6O2S2 B5018753 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5018753
M. Wt: 376.5 g/mol
InChI Key: PDKWDMJAUKXWCB-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with amino groups, a benzothiazole ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with ammonia to introduce the amino groups.

    Thioether formation: The intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Benzothiazole synthesis: The benzothiazole ring is synthesized separately, often starting from 2-aminothiophenol and ethyl bromoacetate.

    Coupling reaction: The final step involves coupling the benzothiazole derivative with the pyrimidine-thioether intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the pyrimidine ring, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, potentially inhibiting or modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Comparison: 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of a pyrimidine ring, a benzothiazole ring, and an acetamide linkage. This structure provides a distinct set of chemical properties and potential biological activities compared to simpler quaternary ammonium compounds like cetylpyridinium chloride and domiphen bromide.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-2-23-8-3-4-9-10(5-8)25-15(18-9)21-13(22)7-24-14-19-11(16)6-12(17)20-14/h3-6H,2,7H2,1H3,(H,18,21,22)(H4,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKWDMJAUKXWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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